![molecular formula C16H19ClO2 B13883187 4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a methoxymethyl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chlorophenyl and methoxymethyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-5-methylcyclohexene-1-carbaldehyde: Lacks the methoxymethyl group.
2-(4-methoxyphenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a methoxy group instead of a chloro group on the phenyl ring.
2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methoxymethyl groups distinguishes it from other similar compounds and may result in unique interactions with molecular targets.
Eigenschaften
Molekularformel |
C16H19ClO2 |
|---|---|
Molekulargewicht |
278.77 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H19ClO2/c1-16(11-19-2)8-7-15(13(9-16)10-18)12-3-5-14(17)6-4-12/h3-6,10H,7-9,11H2,1-2H3 |
InChI-Schlüssel |
HSUJUWAPEWUPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



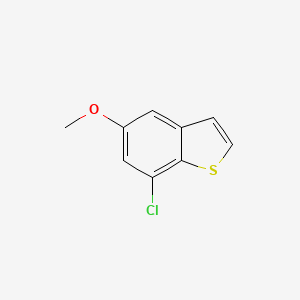
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
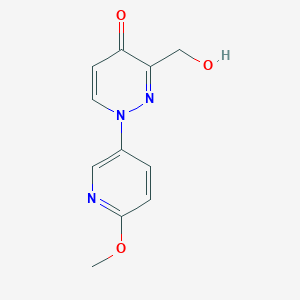

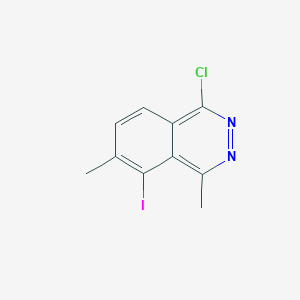
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
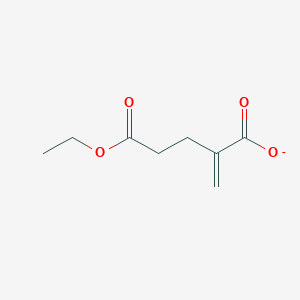
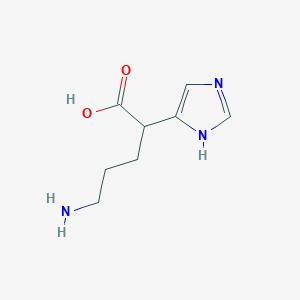
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)


